molecular formula C13H17N3O B13247666 (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13247666
M. Wt: 231.29 g/mol
InChI Key: XHXHCXGYJWZFOA-UHFFFAOYSA-N
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Description

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate as a reducing agent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzyl-5-propyl-1H-1,2,3-triazol-4-carboxylic acid

    Reduction: 1-Benzyl-5-propyl-1,2,3-triazoline

    Substitution: Various substituted triazoles depending on the reagents used

Scientific Research Applications

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. Additionally, the benzyl and propyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazole
  • 5-Propyl-1H-1,2,3-triazole
  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both benzyl and propyl groups attached to the triazole ring, along with a methanol group

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(1-benzyl-5-propyltriazol-4-yl)methanol

InChI

InChI=1S/C13H17N3O/c1-2-6-13-12(10-17)14-15-16(13)9-11-7-4-3-5-8-11/h3-5,7-8,17H,2,6,9-10H2,1H3

InChI Key

XHXHCXGYJWZFOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1CC2=CC=CC=C2)CO

Origin of Product

United States

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